3-(3-Methylfuran-2-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of a nitrile group and a ketone group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylfuran with acetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitrile and ketone groups allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One: A similar furan derivative with potential anticancer activity.
2-Furoic Acid: A furan derivative with applications in the synthesis of pharmaceuticals and agrochemicals.
2,5-Furandicarboxylic Acid: Used in the production of bioplastics and other sustainable materials.
Uniqueness
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group within the furan ring structure. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-(3-methylfuran-2-yl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEIMNXPXKBZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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